乙酰-D-高苯丙氨酸

描述

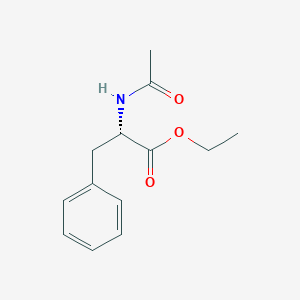

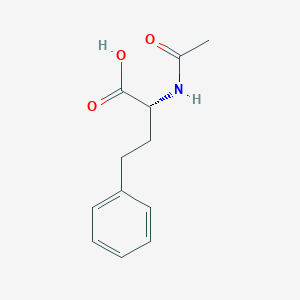

Acetyl-D-Homophenylalanine is a chemical compound with the CAS number 63393-59-9 . It has a molecular weight of 221.26 . The IUPAC name for this compound is (2R)-2-(acetylamino)-4-phenylbutanoic acid . It is typically stored at temperatures between 0-8°C .

Synthesis Analysis

A study published in Angewandte Chemie International Edition describes a route for the synthesis of L-homophenylalanine, which involves both enzymatic and spontaneous chemical reactions . This route uses simple benzaldehyde and pyruvate as starting materials, making it extremely cost-effective . The enzymes were screened and further assembled in E. coli, and Ti pheDH was identified as the rate-limiting enzyme .

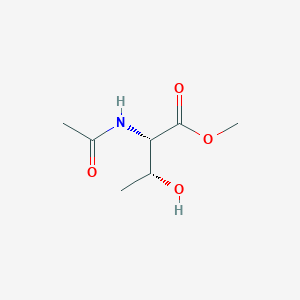

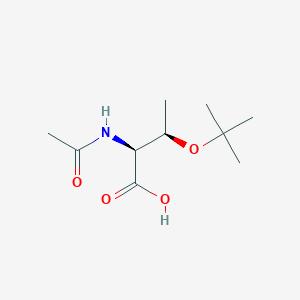

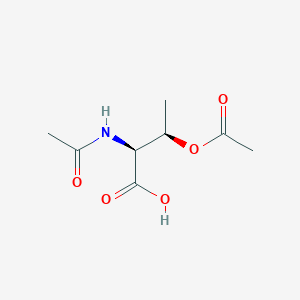

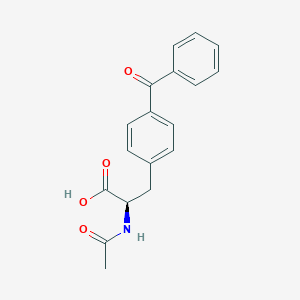

Molecular Structure Analysis

The molecular structure of Acetyl-D-Homophenylalanine is represented by the InChI code: 1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of L-homophenylalanine include both enzymatic and spontaneous chemical reactions . One enzyme in the cascade, Ec QOR, was identified as the first ene reductase to catalyze the reduction of an unsaturated aromatic keto acid .

Physical And Chemical Properties Analysis

Acetyl-D-Homophenylalanine is a white crystalline substance . It has a melting point range of 174-179°C .

科学研究应用

Proteomics Research

Acetyl-D-Homophenylalanine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structure, interactions, and functions in a variety of biological systems.

Generation of Acyl Radicals

Acetyl-D-Homophenylalanine can be used in the generation of acyl radicals . Acyl radicals are endogenous and exhibit facile chemistry. They elicit matrix-dependent biological outcomes .

Modulation of Cell Redox Homeostasis

This compound can be used for the precise and continuous modulation of cell redox homeostasis . Redox homeostasis refers to the balance of oxidants and antioxidants within a cell or organism. Disruptions in this balance can lead to oxidative stress, which can damage cells and contribute to aging and disease .

Promotion of Neural Stem Cells (NSCs) Differentiation

Acetyl-D-Homophenylalanine can induce a local oxidative burst to promote the differentiation of neural stem cells (NSCs) . NSCs are self-renewing, multipotent cells that generate the neurons and glia of the nervous system.

Neural Function Recovery in Early Alzheimer’s Disease (AD) Mice

The compound has been used in research for neural function recovery in early AD mice . It was found that early AD mice exhibited enhanced differentiation of NSCs toward neurons, reduced formation of Aβ plaques, and significantly improved cognitive abilities, including learning and memory .

Real-time Monitoring of Biological Outcomes

A notable feature of Acetyl-D-Homophenylalanine is the simultaneous release of a fluorescent probe for cell redox homeostasis, allowing real-time monitoring of the biological outcome of acyl radicals .

安全和危害

When handling Acetyl-D-Homophenylalanine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

作用机制

Target of Action

Acetyl-D-Homophenylalanine is a derivative of the amino acid phenylalanine . The primary targets of phenylalanine derivatives are often enzymes involved in various metabolic pathways . .

Mode of Action

These compounds typically interact with their targets by binding to the active site of the enzyme, thereby influencing the enzyme’s activity .

Biochemical Pathways

Phenylalanine and its derivatives, including Acetyl-D-Homophenylalanine, are involved in several biochemical pathways. One such pathway is the phenylalanine and phenylacetate catabolic pathway, which is used by bacteria to metabolize aromatic compounds . In this pathway, intermediates are processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase .

Pharmacokinetics

It is known that the compound is a white crystal that should be stored at 0-8°c . Its molecular weight is 221.26

Result of Action

Phenylalanine derivatives are generally involved in various metabolic processes, and their action can influence these processes .

属性

IUPAC Name |

(2R)-2-acetamido-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQZAOFOKXXEOB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384357 | |

| Record name | Acetyl-D-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-D-Homophenylalanine | |

CAS RN |

63393-59-9 | |

| Record name | Acetyl-D-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

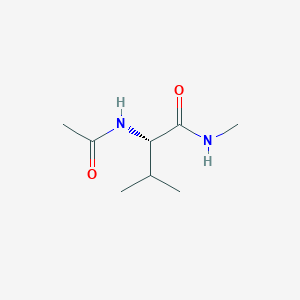

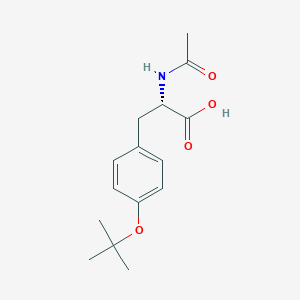

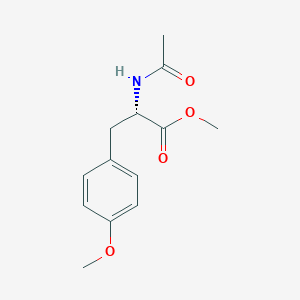

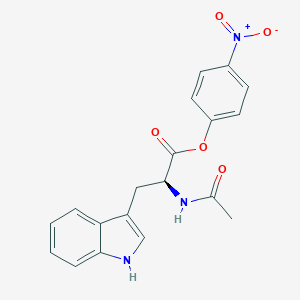

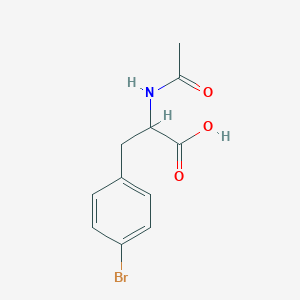

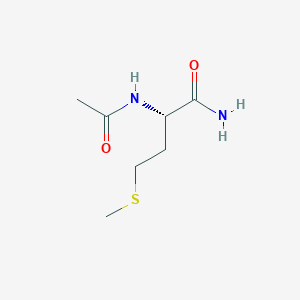

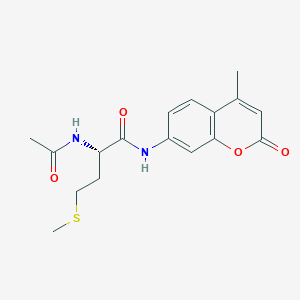

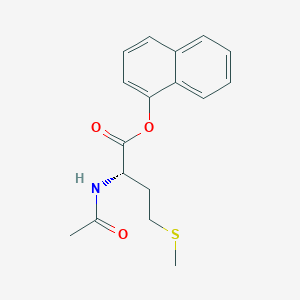

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。